Treprostinil diolamine (CAS 830354-48-8) is the diethanolamine salt of the chemically stable prostacyclin analogue treprostinil, specifically engineered as an active pharmaceutical ingredient (API) for oral solid dosage forms[1]. Unlike its free acid or sodium salt counterparts, the diolamine salt was developed to provide the precise aqueous solubility and solid-state stability required for osmotic extended-release (ER) technologies [2]. By dissociating rapidly into the freely ionized form of treprostinil upon hydration, it enables predictable zero-order release kinetics in the gastrointestinal tract. For pharmaceutical procurement and formulation scientists, this specific salt form represents the critical material for developing non-parenteral prostacyclin therapies, eliminating the need for complex infusion pumps while maintaining systemic vasodilation and antiplatelet activity [3].
While treprostinil sodium is the industry standard for intravenous, subcutaneous, and inhaled formulations, it is not a direct substitute for treprostinil diolamine in oral solid-state manufacturing [1]. The diolamine salt was specifically selected for its targeted dissolution profile and compatibility with water-soluble osmotic excipients, which are necessary to generate the internal hydrostatic pressure required for zero-order drug release in osmotic tablets [2]. Attempting to substitute the diolamine salt with treprostinil sodium or the highly unstable epoprostenol in a solid matrix compromises the controlled-release mechanics, leading to erratic pharmacokinetics, rapid peak-to-trough fluctuations, and formulation instability [3]. Consequently, for oral extended-release development, procuring the exact diolamine salt is a strict technical requirement, not an optional preference [1].
While treprostinil sodium is utilized in aqueous solutions for parenteral or inhaled delivery, it is not the standard for solid osmotic extended-release formulations. Treprostinil diolamine was specifically selected over the sodium salt for oral tablets because its specific dissolution profile in the presence of water-soluble osmotic excipients generates the exact hydrostatic pressure required to force the drug through a semi-permeable membrane at a controlled rate [1]. Attempting to substitute the diolamine salt with the sodium salt in a solid osmotic matrix alters the dissolution kinetics and compromises the zero-order release profile[2].
| Evidence Dimension | Suitability for osmotic extended-release solid matrices |
| Target Compound Data | Generates predictable hydrostatic pressure for zero-order release |
| Comparator Or Baseline | Treprostinil sodium (Optimized for sterile aqueous solutions; lacks validated osmotic ER profile) |
| Quantified Difference | Enables solid-state 12-hour controlled release vs immediate aqueous availability |
| Conditions | Solid-state osmotic tablet formulation and dissolution testing |
Procurement must specify the diolamine salt to successfully manufacture osmotic extended-release tablets, as the sodium salt is strictly suited for liquid formulations.
The primary differentiator of treprostinil diolamine is its ability to achieve clinically relevant systemic exposure via the enteral route when formulated in an extended-release matrix. Clinical pharmacokinetic studies demonstrate that oral treprostinil diolamine achieves an absolute bioavailability of approximately 17%, whereas legacy prostacyclins like epoprostenol possess negligible oral bioavailability and are destroyed in the gastrointestinal tract [1]. This measurable bioavailability allows 1 mg BID of the oral diolamine salt to provide systemic exposure equivalent to 8-12 ng/kg/min of parenteral treprostinil sodium[2].
| Evidence Dimension | Absolute oral bioavailability |
| Target Compound Data | ~17% absolute bioavailability |
| Comparator Or Baseline | Epoprostenol (~0% / negligible oral bioavailability) |
| Quantified Difference | Enables systemic oral delivery vs. strict intravenous requirement |
| Conditions | In vivo pharmacokinetic assessment (human subjects, extended-release oral vs IV) |
Procurement of the diolamine salt is essential for R&D programs aiming to transition therapies from invasive continuous infusions to patient-compliant oral solid dosage forms.
Treprostinil diolamine, when utilized in an osmotic extended-release tablet, fundamentally alters the pharmacokinetic profile of the prostacyclin class. It demonstrates a terminal half-life of approximately 4.5 hours and maintains a broad, sustained blood concentration for 8 to 10 hours post-dose [1]. In stark contrast, epoprostenol sodium has a half-life of roughly 6 minutes, and parenteral treprostinil sodium requires continuous 24-hour infusion to maintain steady-state levels [2]. The diolamine salt's compatibility with osmotic release technologies is what enables this sustained in vivo profile [1].
| Evidence Dimension | Sustained plasma concentration duration (single dose) |
| Target Compound Data | 8 to 10 hours sustained concentration |
| Comparator Or Baseline | Epoprostenol sodium (~6 minutes half-life, rapid clearance) |
| Quantified Difference | >80-fold extension in effective systemic duration per discrete dose |
| Conditions | Single oral dose (diolamine ER) vs single IV bolus/infusion (epoprostenol) |
This sustained release capability dictates the material's selection for twice-daily or thrice-daily oral formulations, eliminating the dependency on continuous mechanical infusion pumps.
Because of its specific aqueous solubility and dissolution kinetics, treprostinil diolamine is the established API for developing osmotic pump-based oral solid dosage forms. Formulators rely on this salt to generate the precise hydrostatic pressure required to force the drug through a laser-drilled semi-permeable membrane at a controlled, zero-order rate [1].
Research programs focused on transitioning cardiovascular or pulmonary therapies from continuous intravenous infusions to oral regimens utilize treprostinil diolamine. Its 17% absolute bioavailability and 8-10 hour sustained plasma profile make it the benchmark material for oral prostanoid efficacy studies, eliminating the need for surgical catheterization in animal models[2].
Due to its robust thermal stability compared to legacy prostanoids like epoprostenol, treprostinil diolamine is utilized for evaluating new solid-state excipients, binders, and controlled-release polymers in prostacyclin formulation research, allowing scientists to isolate formulation variables without the confounding factor of rapid API degradation .